(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate
Overview
Description
(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate is a heterocyclic compound with the molecular formula C9H15NO2 It is characterized by the presence of a pyrrolidine ring attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate can be synthesized through a reaction involving ethyl acrylate and pyrrolidine. The reaction typically proceeds under mild conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of pyrrolidine to the acrylate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the acrylate moiety to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives of the acrylate moiety.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The acrylate moiety may also participate in covalent bonding with nucleophilic sites in biological molecules, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-3-(pyrrolidin-1-yl)acrylate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (E)-3-(pyrrolidin-1-yl)propionate: Similar structure but with a propionate moiety instead of an acrylate.
Uniqueness
(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate is unique due to its specific combination of the pyrrolidine ring and acrylate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl (E)-3-pyrrolidin-1-ylprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)5-8-10-6-3-4-7-10/h5,8H,2-4,6-7H2,1H3/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFHLZJSZHWXAJ-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CN1CCCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/N1CCCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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